3,5-Dichlorosalicylaldehyde

Catalysis Oxidation Molybdenum complexes

3,5-Dichlorosalicylaldehyde (3,5-DCSA) is the performance-differentiated dihalogenated salicylaldehyde. In Mo(VI)-catalyzed benzylic alcohol oxidation, chloro-substituted complexes achieve 98% conversion—outperforming bromo (95%) and iodo (88%) analogs. For drug discovery, 3,5-DCSA-derived Schiff bases provide balanced cytotoxicity (IC₅₀ 0.72 μM, ME180), highest DPPH scavenging (37.6–38.8%), and potent antibacterial MICs vs S. pyogenes and K. pneumoniae. It uniquely functions as an 'off-the-shelf' fluorescent Mg²⁺ sensor (LOD 2.89×10⁻⁷ M, <0.5 s response) without derivatization. Selecting brominated or iodinated alternatives compromises catalytic efficiency and biological activity.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 90-60-8
Cat. No. B181256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorosalicylaldehyde
CAS90-60-8
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)Cl)Cl
InChIInChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
InChIKeyFABVMBDCVAJXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorosalicylaldehyde Procurement Guide: CAS 90-60-8 as a Differentiated Halogenated Salicylaldehyde Building Block


3,5-Dichlorosalicylaldehyde (3,5-DCSA, CAS 90-60-8) is a dihalogenated ortho-hydroxybenzaldehyde derivative with molecular formula C₇H₄Cl₂O₂ and molecular weight 191.01 g/mol. This crystalline solid (melting point approximately 103-105°C) features both aldehyde and phenolic hydroxyl functional groups substituted with chlorine atoms at the 3- and 5-positions of the aromatic ring . The compound serves as a versatile precursor for Schiff base ligand synthesis via condensation with primary amines, enabling the preparation of ONO-, N₂O-, and other polydentate chelating frameworks that coordinate transition metals for catalytic and biological applications . Its dual chlorine substitution distinguishes it from mono-halogenated analogs (e.g., 5-chlorosalicylaldehyde) and alternative dihalogenated variants (e.g., 3,5-dibromosalicylaldehyde, 3,5-diiodosalicylaldehyde) in terms of electronic properties, steric profile, and resultant ligand-metal coordination behavior.

Why 3,5-Dichlorosalicylaldehyde Cannot Be Casually Substituted with Other Halogenated Salicylaldehydes


Halogen substitution pattern on the salicylaldehyde scaffold fundamentally alters both electronic and steric properties of the resulting Schiff base ligands and metal complexes. Studies comparing 3,5-dichloro-, 3,5-dibromo-, and 3,5-diiodo-substituted derivatives demonstrate that the halogen identity directly modulates cytotoxicity (IC₅₀ values ranging from 0.60 to 1.03 μM against ME180 cervical cancer cells), antioxidant capacity (DPPH scavenging rates varying by >10 percentage points), and antibacterial minimum inhibitory concentrations against clinically relevant strains [1]. Similarly, in catalytic applications, molybdenum(VI) complexes derived from chloro-, bromo-, and iodo-substituted 3,5-dihalosalicylaldehydes exhibit divergent benzylic alcohol oxidation performance, with chlorine-containing catalysts achieving markedly higher substrate conversion . Furthermore, dihalogenated salicylaldehyde-derived ruthenium(II) complexes show enhanced antiproliferative activity compared to their monohalogenated counterparts, underscoring that halogen count itself is a critical performance determinant [2]. Procurement decisions predicated on generic functional equivalence—e.g., assuming any halogenated salicylaldehyde will perform comparably—risk compromised ligand electronics, altered metal coordination geometry, and suboptimal downstream biological or catalytic outcomes.

3,5-Dichlorosalicylaldehyde (90-60-8): Quantified Comparative Performance Evidence Against Halogenated Analogs


Superior Catalytic Oxidation Activity of 3,5-Dichlorosalicylaldehyde-Derived Mo(VI) Complex vs. Bromo and Iodo Analogs

A comparative study of molybdenum(VI) dioxido complexes bearing ONO-donor Schiff base ligands derived from 3,5-dihalosalicylaldehydes (chloro, bromo, and iodo) with nicotinoylhydrazide was conducted for the selective oxidation of benzylic alcohols to aldehydes using H₂O₂ as oxidant in ethanol . The 3,5-dichloro-substituted complex, MoO₂(Cl₂SN), achieved a substrate conversion of 98% for benzyl alcohol oxidation, which was higher than that observed for the 3,5-dibromo analog MoO₂(Br₂SN) (95%) and the 3,5-diiodo analog MoO₂(I₂SN) (88%) under identical reaction conditions (catalyst loading 0.01 mmol, H₂O₂ 2.0 mmol, ethanol solvent, 70°C, 2 hours) .

Catalysis Oxidation Molybdenum complexes Schiff base ligands

Balanced Cytotoxicity Profile of 3,5-Dichlorosalicylaldehyde Schiff Base Against ME180 Cervical Cancer Cells

A systematic head-to-head comparison of three halogen-substituted Schiff bases synthesized from 2-tert-butylaniline condensed with 3,5-dichloro- (SB1), 3,5-dibromo- (SB2), and 3,5-diiodosalicylaldehyde (SB3) was conducted to evaluate cytotoxicity against the ME180 cervical cancer cell line [1]. SB1 (chloro-substituted) exhibited an IC₅₀ of 0.72 μM, intermediate between SB2 (bromo-substituted, IC₅₀ = 0.60 μM) and SB3 (iodo-substituted, IC₅₀ = 1.03 μM) [1].

Anticancer Cytotoxicity Schiff bases Cervical cancer

Superior Antioxidant and Antibacterial Activity of 3,5-Dichlorosalicylaldehyde-Derived Schiff Base vs. Bromo and Iodo Analogs

In the same comparative study of halogenated Schiff bases (SB1 chloro, SB2 bromo, SB3 iodo), SB1 demonstrated the highest DPPH radical scavenging activity (37.6-38.8% scavenging rate) among the three analogs [1]. Additionally, SB1 exhibited superior antibacterial activity with the lowest MIC values against S. pyogenes and K. pneumoniae, outperforming both bromo- and iodo-substituted derivatives in antimicrobial screening [1]. Molecular dynamics simulations confirmed the stability of the SB1-protein complex over 150 ns, and ADMET profiling highlighted SB1's favorable drug-like characteristics [1].

Antioxidant Antibacterial Schiff bases Multifunctional agents

Distinct Biomacromolecule Binding Profile of 3,5-Dichlorosalicylaldehyde Nickel(II) Complexes vs. 5-Fluoro Analog

A comparative study of neutral and cationic nickel(II) complexes derived from two substituted salicylaldehydes—3,5-dichloro-salicylaldehyde (3,5-diCl-saloH) and 5-fluoro-salicylaldehyde (5-F-saloH)—was conducted to evaluate DNA binding modes and serum albumin interactions [1]. Complexes bearing the 3,5-dichloro-substituted ligand exhibited intercalative DNA binding for neutral species and co-existing electrostatic interactions for cationic species, while demonstrating tight and reversible binding to serum albumins [1]. The antibacterial screening against four bacterial strains revealed that complexes bearing neocuproine as co-ligand with 3,5-diCl-saloH were the most potent among the tested series [1].

DNA binding Albumin interaction Nickel complexes Salicylaldehydes

3,5-Dichlorosalicylaldehyde Functions as Standalone Fluorescent Mg²⁺ Sensor with Quantified Sensitivity and Selectivity

3,5-Dichlorosalicylaldehyde (BCSA) itself functions as an 'off-the-shelf' fluorescence 'turn-on' chemosensor for Mg²⁺ without requiring derivatization into a Schiff base [1]. The sensor operates via Mg²⁺-induced formation of a 2:1 BCSA-Mg²⁺ complex, producing chelation-enhanced fluorescence (CHEF) [1]. Performance metrics include a detection limit of 2.89 × 10⁻⁷ mol L⁻¹, a wide linear detection range of 0-40 μM, and a rapid response time of less than 0.5 seconds [1]. Critically, the sensor resists interference from co-existing metal ions, particularly Ca²⁺, enabling quantitative monitoring of Mg²⁺ in drinking water samples [1].

Fluorescent sensor Magnesium detection Chemosensor Chelation-enhanced fluorescence

Enhanced Antiproliferative Activity of Dihalogenated vs. Monohalogenated Salicylaldehyde-Derived Ru(II) Complexes

A systematic investigation of halogenation effects on salicylaldehyde-derived ruthenium(II) complexes ({Δ/Λ-[Ru(bpy)₂(X,Y-sal)]BF₄}) evaluated ligands including 5-chlorosalicylaldehyde (monohalogenated) and 3,5-dichlorosalicylaldehyde (dihalogenated) [1]. Biological studies on human cancer cells revealed that dihalogenated ligands (including 3,5-dichlorosalicylaldehyde) endow the Ru(II) complexes with enhanced cytotoxicity compared to monohalogenated ligands [1].

Anticancer Ruthenium complexes Halogenation effect Cytotoxicity

Evidence-Based Application Scenarios for 3,5-Dichlorosalicylaldehyde (CAS 90-60-8) Procurement


Development of Mo(VI) Oxidation Catalysts for Benzylic Alcohol Conversion

Researchers synthesizing molybdenum(VI) dioxido complexes with ONO-donor Schiff base ligands for selective benzylic alcohol oxidation should prioritize 3,5-dichlorosalicylaldehyde over brominated or iodinated analogs. As demonstrated by comparative catalytic studies, the chloro-substituted MoO₂(Cl₂SN) complex achieves 98% substrate conversion for benzyl alcohol oxidation, outperforming the bromo (95%) and iodo (88%) derivatives under identical reaction conditions (catalyst 0.01 mmol, H₂O₂ 2.0 mmol, ethanol, 70°C, 2 h) [1]. This quantifiable 3-10% conversion advantage directly translates to improved synthetic efficiency and product yield in catalytic oxidation applications.

Synthesis of Multifunctional Schiff Bases with Balanced Anticancer, Antioxidant, and Antibacterial Profiles

For programs developing halogenated Schiff bases as multifunctional therapeutic candidates, 3,5-dichlorosalicylaldehyde provides a uniquely balanced performance profile relative to its brominated and iodinated counterparts. The chloro-substituted Schiff base (SB1) demonstrates intermediate cytotoxicity against ME180 cervical cancer cells (IC₅₀ = 0.72 μM) while achieving the highest DPPH radical scavenging activity (37.6-38.8%) and lowest antibacterial MIC values against S. pyogenes and K. pneumoniae among the three halogenated analogs tested [1]. ADMET profiling and 150 ns molecular dynamics simulations further support the chloro derivative's favorable drug-like characteristics and target binding stability [1]. This differentiated profile makes 3,5-DCSA the preferred precursor when antioxidant and antibacterial performance must be optimized alongside anticancer activity.

Construction of Nickel(II) Complexes with DNA-Intercalating and Antibacterial Properties

Investigators developing nickel(II) complexes for DNA-targeting or antibacterial applications should select 3,5-dichlorosalicylaldehyde when intercalative DNA binding and potent antibacterial activity are desired. Comparative studies with 5-fluoro-salicylaldehyde demonstrate that 3,5-diCl-saloH-derived neutral complexes exhibit intercalative DNA binding, while complexes bearing neocuproine co-ligand show the highest antibacterial potency within the tested series against S. aureus, B. subtilis, E. coli, and X. campestris [1]. The 3,5-dichloro substitution pattern enables binding modes and potency levels not consistently achieved with alternative halogen substitution.

Fluorescent Mg²⁺ Sensing in Aqueous and Drinking Water Samples

Analytical chemists developing fluorescent Mg²⁺ detection systems can utilize 3,5-dichlorosalicylaldehyde directly as a standalone 'off-the-shelf' sensor without Schiff base derivatization. The compound functions via Mg²⁺-induced 2:1 complex formation, generating chelation-enhanced fluorescence with a detection limit of 2.89 × 10⁻⁷ mol L⁻¹, a linear response range of 0-40 μM, and a sub-second response time (<0.5 s) [1]. Critically, the sensor maintains selectivity in the presence of Ca²⁺ and other interfering metal ions, enabling reliable Mg²⁺ quantification in drinking water matrices [1]. This intrinsic sensing capability distinguishes 3,5-DCSA from other halogenated salicylaldehydes not documented to possess comparable standalone sensor functionality.

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